![molecular formula C21H16ClN3O2S3 B2738492 N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-chlorothiophene-2-carboxamide CAS No. 864859-99-4](/img/structure/B2738492.png)
N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-chlorothiophene-2-carboxamide
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Overview
Description
The compound “N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-chlorothiophene-2-carboxamide” is a novel derivative of benzothiazole . Benzothiazole derivatives have been synthesized and analyzed for their anti-inflammatory properties . They have been found to inhibit COX-1 and COX-2, key enzymes involved in inflammation .
Synthesis Analysis
The synthesis of benzothiazole derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . The specific synthesis pathway for the requested compound is not available in the retrieved papers.Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is analyzed using NMR spectroscopic techniques, high-resolution mass spectrometry, IR spectroscopy, and elemental analyses . The 1H-NMR analysis reveals a single olefinic proton, indicating the formation of a single isomer .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives include coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives are determined using various analytical techniques such as NMR spectroscopy, high-resolution mass spectrometry, and IR spectroscopy . The specific physical and chemical properties of the requested compound are not available in the retrieved papers.Scientific Research Applications
- Recent research has focused on benzothiazole-based compounds as potential anti-tubercular agents . This compound, with its unique structure, has demonstrated inhibitory activity against Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis (TB).
- Among different derivatives, some compounds containing the benzothiazole moiety have shown good antimicrobial potential .
- Specific derivatives, such as (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide, have demonstrated anti-inflammatory and analgesic activities .
Anti-Tubercular Activity
Antimicrobial Potential
Anti-Inflammatory and Analgesic Properties
Rheumatoid Arthritis and Osteoarthritis Treatment
Mechanism of Action
Future Directions
The future directions for the research on benzothiazole derivatives could involve further exploration of their anti-inflammatory properties and potential applications in the treatment of inflammatory diseases . Additionally, more research could be conducted to understand the mechanism of action of these compounds and to optimize their synthesis process .
properties
IUPAC Name |
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-5-chlorothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2S3/c1-11(26)25-9-8-12-16(10-25)30-21(24-19(27)15-6-7-17(22)28-15)18(12)20-23-13-4-2-3-5-14(13)29-20/h2-7H,8-10H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFDNVASTGHZTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(S5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-chlorothiophene-2-carboxamide |
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